molecular formula C14H13Cl2NO B3033388 4-Chloro-2-{[(2-chlorobenzyl)amino]methyl}phenol CAS No. 1019488-38-0

4-Chloro-2-{[(2-chlorobenzyl)amino]methyl}phenol

Cat. No.: B3033388
CAS No.: 1019488-38-0
M. Wt: 282.2 g/mol
InChI Key: WYSAXJGRHBBFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

It is known to be used in proteomics research , which involves the study of proteins, their structures, and functions.

Mode of Action

For instance, it might undergo electrophilic aromatic substitution or nucleophilic aromatic substitution . These reactions involve the formation of an intermediate, which then reacts with a nucleophile or electrophile to form a substituted benzene ring .

Biochemical Pathways

Given its use in proteomics research , it might be involved in pathways related to protein synthesis, modification, or degradation.

Result of Action

Given its use in proteomics research , it might have effects on protein expression, modification, or interaction.

Safety and Hazards

As a biochemical compound, “4-Chloro-2-{[(2-chlorobenzyl)amino]methyl}phenol” should be handled with care. It is intended for research use only and is not intended for diagnostic or therapeutic use .

Biochemical Analysis

Biochemical Properties

4-Chloro-2-{[(2-chlorobenzyl)amino]methyl}phenol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind with specific enzymes, potentially inhibiting or activating their functions. For example, it may interact with oxidoreductases, influencing redox reactions within cells. Additionally, this compound can form complexes with proteins, altering their conformation and activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, this compound may modulate the activity of kinases and phosphatases, which are crucial for signal transduction. Furthermore, this compound has been observed to affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, this compound may inhibit the activity of certain proteases, preventing the degradation of target proteins. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in alterations in cellular processes, such as changes in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival. At high doses, it can become toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For instance, it may affect the activity of dehydrogenases and transferases, leading to changes in metabolite levels and overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within cells can influence its biological activity. For example, its interaction with membrane transporters can affect its uptake and distribution in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular distribution of this compound can determine its impact on cellular processes and overall cellular health .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(2-chlorobenzyl)amino]methyl}phenol typically involves the reaction of 4-chlorophenol with 2-chlorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(2-chlorobenzyl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

Scientific Research Applications

4-Chloro-2-{[(2-chlorobenzyl)amino]methyl}phenol is widely used in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-{[(2-chlorobenzyl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms enhances its reactivity and potential for various applications in research and industry .

Properties

IUPAC Name

4-chloro-2-[[(2-chlorophenyl)methylamino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO/c15-12-5-6-14(18)11(7-12)9-17-8-10-3-1-2-4-13(10)16/h1-7,17-18H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSAXJGRHBBFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=C(C=CC(=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-{[(2-chlorobenzyl)amino]methyl}phenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-{[(2-chlorobenzyl)amino]methyl}phenol
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-{[(2-chlorobenzyl)amino]methyl}phenol
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-{[(2-chlorobenzyl)amino]methyl}phenol
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-{[(2-chlorobenzyl)amino]methyl}phenol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-{[(2-chlorobenzyl)amino]methyl}phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.